molecular formula C9H8Cl2O2 B12808413 1-(2,3-Dichloro-phenoxy)acetone CAS No. 15422-19-2

1-(2,3-Dichloro-phenoxy)acetone

Cat. No.: B12808413
CAS No.: 15422-19-2
M. Wt: 219.06 g/mol
InChI Key: XWAUACHNNLLKHN-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-phenoxy)acetone is an organic compound characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 2 and 3 positions, and an acetone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichloro-phenoxy)acetone can be synthesized through several methods. One common approach involves the reaction of 2,3-dichlorophenol with chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichloro-phenoxy)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted phenoxyacetones.

    Oxidation: Phenoxyacetic acids.

    Reduction: Phenoxypropanols.

Scientific Research Applications

1-(2,3-Dichloro-phenoxy)acetone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichloro-phenoxy)acetone largely depends on its interaction with biological targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes. In anticancer research, it could interfere with cell division or induce apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Dichloro-phenoxy)acetone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

CAS No.

15422-19-2

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

1-(2,3-dichlorophenoxy)propan-2-one

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-8-4-2-3-7(10)9(8)11/h2-4H,5H2,1H3

InChI Key

XWAUACHNNLLKHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

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